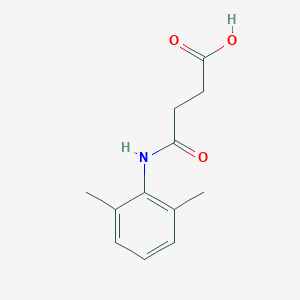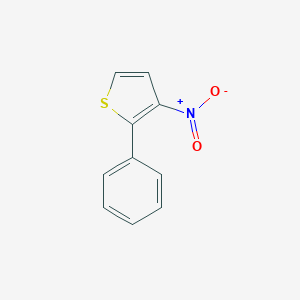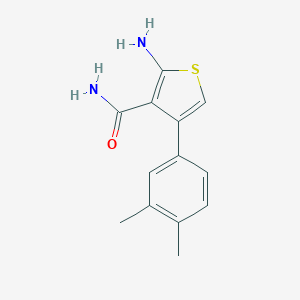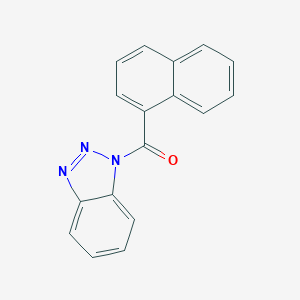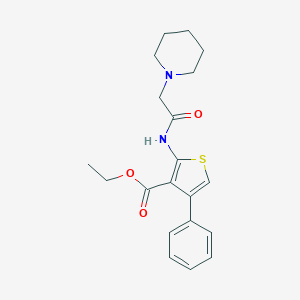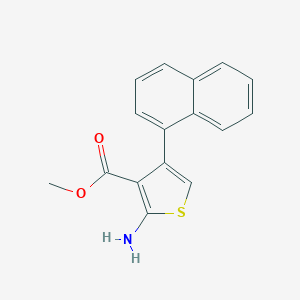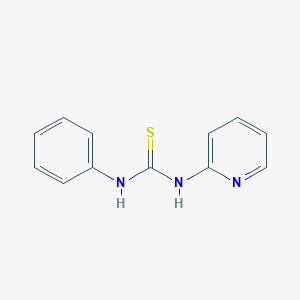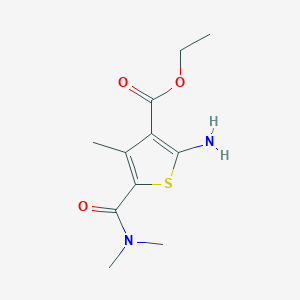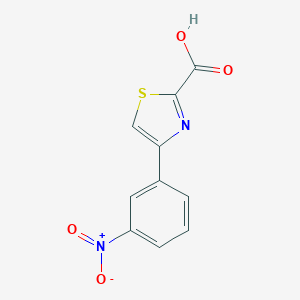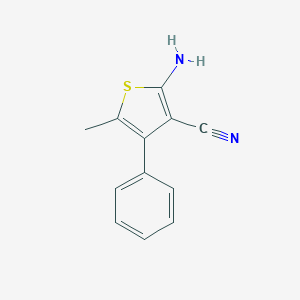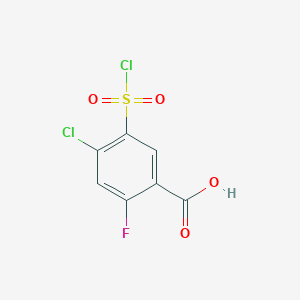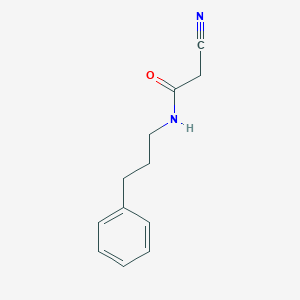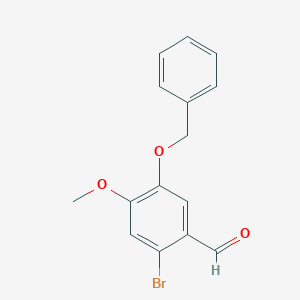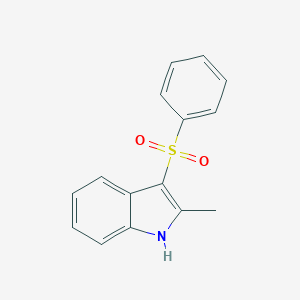
1H-Indole, 2-methyl-3-(phenylsulfonyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indole, 2-methyl-3-(phenylsulfonyl)-, also known as 2-Me-3-PhSO2-Indole, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of sulfonamide-containing indoles and is known for its diverse biological activities.
Mécanisme D'action
The mechanism of action of 1H-Indole, 2-methyl-3-(phenylsulfonyl)--Indole is not yet fully understood. However, studies have suggested that the compound exerts its biological activities through the inhibition of various enzymes, including cyclooxygenase-2 (COX-2) and histone deacetylases (HDACs).
Effets Biochimiques Et Physiologiques
Studies have shown that 1H-Indole, 2-methyl-3-(phenylsulfonyl)--Indole exhibits a range of biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells and to inhibit the growth and proliferation of various cancer cell lines. Additionally, the compound has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of using 1H-Indole, 2-methyl-3-(phenylsulfonyl)--Indole in lab experiments is its diverse biological activities, which make it suitable for investigating various biological processes. However, one of the limitations of using this compound is its relatively low solubility in water, which can affect its bioavailability and limit its use in certain applications.
Orientations Futures
There are several future directions for the research on 1H-Indole, 2-methyl-3-(phenylsulfonyl)--Indole. One potential direction is the investigation of its potential use as a therapeutic agent for various diseases, including cancer and inflammatory disorders. Additionally, further studies are needed to understand the compound's mechanism of action and to identify its molecular targets. Finally, the development of more efficient synthesis methods for 1H-Indole, 2-methyl-3-(phenylsulfonyl)--Indole could enable its use in a broader range of applications.
Méthodes De Synthèse
The synthesis of 1H-Indole, 2-methyl-3-(phenylsulfonyl)--Indole can be achieved through several methods, including the reaction of indole with phenylsulfonyl chloride in the presence of a base. Another method involves the reaction of 2-methylindole with phenylsulfonyl chloride in the presence of a catalyst.
Applications De Recherche Scientifique
1H-Indole, 2-methyl-3-(phenylsulfonyl)--Indole has been widely studied for its potential applications in various scientific fields. One of the significant applications of this compound is in the field of medicinal chemistry, where it has been investigated for its anti-cancer, anti-inflammatory, and anti-microbial activities. The compound has also been studied for its potential use as a fluorescent probe for imaging studies.
Propriétés
Numéro CAS |
107267-01-6 |
|---|---|
Nom du produit |
1H-Indole, 2-methyl-3-(phenylsulfonyl)- |
Formule moléculaire |
C15H13NO2S |
Poids moléculaire |
271.3 g/mol |
Nom IUPAC |
3-(benzenesulfonyl)-2-methyl-1H-indole |
InChI |
InChI=1S/C15H13NO2S/c1-11-15(13-9-5-6-10-14(13)16-11)19(17,18)12-7-3-2-4-8-12/h2-10,16H,1H3 |
Clé InChI |
FAUCILQLCGXNLU-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=CC=CC=C2N1)S(=O)(=O)C3=CC=CC=C3 |
SMILES canonique |
CC1=C(C2=CC=CC=C2N1)S(=O)(=O)C3=CC=CC=C3 |
Synonymes |
2-methyl-3-(phenylsulfonyl)indole |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



